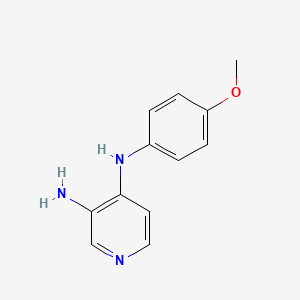

N4-(4-Methoxyphenyl)pyridine-3,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-methoxyphenyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-10-4-2-9(3-5-10)15-12-6-7-14-8-11(12)13/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPZODVPIEJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Methoxyphenyl)pyridine-3,4-diamine typically involves the reaction of 4-methoxyaniline with 3,4-dichloropyridine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N4-(4-Methoxyphenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N4-(4-Methoxyphenyl)pyridine-3,4-diamine exhibits significant potential as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine have been noted for their ability to circumvent drug resistance mechanisms in cancer cells, enhancing the effectiveness of established treatments like paclitaxel .

Mechanism of Action

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest interactions with biological macromolecules, such as enzymes involved in immune responses. Further exploration is necessary to elucidate these interactions and their implications for therapeutic applications .

Synthesis and Structural Modifications

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridine Core : Initial reactions focus on constructing the pyridine framework.

- Substitution Reactions : The introduction of the 4-methoxyphenyl group occurs through nucleophilic substitution methods.

- Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing .

Antimicrobial Effects

Research has indicated that compounds related to this compound may possess antimicrobial properties. These compounds have shown broad-spectrum activity against various bacterial strains, suggesting potential applications in treating infections . The mechanisms underlying these effects likely involve interactions with microbial enzymes and disruption of cellular integrity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N4-(4-Methoxyphenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridine-3,4-diamine scaffold is versatile, with biological activity often modulated by substituents at the N4 position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine-3,4-diamine Derivatives

*The 4-methoxy group may enhance solubility compared to non-polar analogs.

Key Observations:

Biological Activity: The morpholin-ethyl derivative (C₁₁H₁₉N₅O) is explicitly linked to kinase inhibition and anticancer research, highlighting the importance of heterocyclic substituents in drug design .

Structural Influences :

- Electron-donating groups (e.g., methoxy in the main compound) may improve solubility and binding affinity in polar environments, whereas bulky substituents (e.g., cyclopropylmethyl) could enhance membrane permeability .

- The sulfonyl group in 4-N-(4-methanesulfonylphenyl)pyridine-3,4-diamine may confer acidity and hydrogen-bonding capacity, common in enzyme inhibitors .

Research Gaps: Limited data exist on the cytotoxicity or pharmacokinetics of these compounds.

Biological Activity

N4-(4-Methoxyphenyl)pyridine-3,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridine derivatives with substituted anilines. The presence of the methoxy group on the phenyl ring is crucial for enhancing the compound's biological activity. Structural modifications can lead to variations in potency against different biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. For instance, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 to 2.20 μM against a panel of tumor cells, indicating potent anticancer activity .

Table 1: Cytotoxic Activity Against Human Tumor Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | A549 | 1.55 |

| KB | 2.20 | |

| DU145 | 2.40 |

These findings suggest that structural features such as the methoxy substitution may play a critical role in enhancing the compound's efficacy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structural motifs have been observed to inhibit epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA), both critical in tumor growth and resistance mechanisms .

In Vitro Studies

In vitro studies have highlighted the compound's ability to overcome drug resistance commonly seen in cancer therapies. For example, it was found that this compound displayed enhanced potency against paclitaxel-resistant cancer cell lines . This suggests potential for use in combination therapies to enhance treatment efficacy.

In Vivo Studies

In vivo evaluations using xenograft models have further confirmed the anticancer potential of this compound. In studies where it was administered at doses of 75 mg/kg, significant tumor suppression was observed without substantial toxicity . This aligns with findings from other studies indicating favorable safety profiles for compounds with similar structures.

Q & A

Q. What are the standard synthetic routes for N4-(4-Methoxyphenyl)pyridine-3,4-diamine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of structurally analogous pyridine-3,4-diamine derivatives typically involves nucleophilic substitution between pyridine-3,4-diamine and halogenated aryl/alkyl groups. For example:

- Route 1: Reacting pyridine-3,4-diamine with 4-methoxyphenyl bromide in ethanol or methanol at 50–70°C under reflux for 12–24 hours .

- Route 2 (Industrial): Continuous flow processes may enhance scalability by maintaining precise control over temperature (50–70°C) and solvent polarity (e.g., DMSO for improved solubility of aromatic intermediates) .

Optimization Tips:

- Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water).

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Answer:

- 1H/13C NMR:

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]+ at m/z consistent with the molecular formula (e.g., C12H14N3O: m/z 216.11) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~66.0%, H: ~5.5%, N: ~19.3%) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the biological activity of this compound compared to its structural analogs?

Answer: Substituent position and electronic properties critically modulate bioactivity. For example:

| Compound | Substituent Position | Key Activity | Binding Affinity |

|---|---|---|---|

| This compound | Para-methoxy on aryl | Moderate anti-cancer | Moderate |

| N4-(3-Methoxyphenyl) analog | Meta-methoxy | Enhanced anti-inflammatory | High |

| N4-(2-Morpholinoethyl) analog | Morpholine side chain | Kinase inhibition | Variable |

Mechanistic Insight:

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

- Standardized Assays: Use the SRB (sulforhodamine B) cytotoxicity assay for consistent quantification of anti-cancer activity, ensuring fixed cell densities (1,000–10,000 cells/well) and trichloroacetic acid fixation .

- Dose-Response Curves: Generate IC50 values under controlled conditions (pH 7.4, 37°C, 5% CO2) to compare potency across studies.

- Orthogonal Validation: Confirm enzyme targets (e.g., mTOR or EGFR) via kinase inhibition assays or siRNA-mediated gene silencing .

Q. What are the hypothesized molecular targets and signaling pathways modulated by this compound, and how can researchers validate these interactions?

Answer:

- Hypothesized Targets:

- EGFR/mTOR Pathway: Downregulation of phosphorylated proteins (e.g., p-Akt, p-S6K) in cancer cell lines .

- Anti-inflammatory Targets: COX-2 or NF-κB inhibition in macrophage models .

- Validation Methods:

Q. How can researchers address solubility challenges of this compound in in vitro and in vivo studies?

Answer:

- In Vitro: Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in culture media with 0.1% BSA to prevent precipitation .

- In Vivo: Use cyclodextrin-based formulations or PEGylation to enhance aqueous solubility and bioavailability.

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the pyridine ring without disrupting pharmacophore integrity .

Data Contradiction Analysis Example:

If one study reports anti-cancer activity (IC50 = 10 µM) while another shows no effect:

Check assay conditions (e.g., cell line specificity: HeLa vs. MCF-7).

Verify compound purity via HPLC (>95%).

Test metabolite activity (e.g., hepatic microsome incubation) to rule out prodrug mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.